molecular formula C6H6F2N2O3 B2725537 Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate CAS No. 107910-16-7

Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate

Cat. No.: B2725537
CAS No.: 107910-16-7
M. Wt: 192.122
InChI Key: LSNHOTWLIKKBOD-UHFFFAOYSA-N
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Description

Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H7F2N2O3 It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to the carbon chain

Preparation Methods

The synthesis of Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate typically involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazo compound. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.

Chemical Reactions Analysis

Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the diazo group into an amine group.

    Substitution: The diazo group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through diazo coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate involves the reactivity of the diazo group. The diazo group can participate in various chemical reactions, including cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds such as:

    Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Butanoic acid, 2-diazo-3-oxo-, ethyl ester: Lacks the fluorine atoms, leading to different reactivity and applications.

    Butanoic acid, 2-[(dimethylamino)methylene]-4,4-difluoro-3-oxo-, ethyl ester: Contains a dimethylamino group, affecting its chemical properties and uses .

Biological Activity

Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate (CAS: 107910-16-7) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant research findings and case studies.

  • Molecular Formula : C6_6H6_6F2_2N2_2O3_3
  • Molar Mass : 192.12 g/mol
  • CAS Number : 107910-16-7

This compound features a diazo group and difluoro substituents, which enhance its reactivity and potential interactions with biological targets. The presence of these functional groups makes it a candidate for various synthetic applications in organic chemistry and pharmaceuticals.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with diazomethane in the presence of difluorinated reagents. This method allows for the incorporation of the diazo group while maintaining the integrity of the difluoro substituents.

This compound exhibits biological activity primarily through its role as an enzyme inhibitor. It has been studied for its potential to inhibit diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in lipid metabolism and associated with metabolic disorders such as obesity and type II diabetes .

Case Studies and Research Findings

  • Inhibition of DGAT1 :
    • A study indicated that this compound acts as a modulator of DGAT1 activity, showing promise in reducing body weight and improving glucose tolerance in animal models .
    • Gene knockout studies demonstrated that compounds inhibiting DGAT1 could lead to significant metabolic improvements, suggesting a therapeutic potential for treating insulin resistance .
  • Pharmacological Applications :
    • Research has highlighted its potential use in developing medications for metabolic syndromes. For instance, compounds similar to this compound have been explored for their roles in managing conditions related to lipid metabolism .
  • Synthetic Applications :
    • Its unique structure allows it to serve as an intermediate in the synthesis of more complex pharmaceutical agents. The fluorinated nature enhances its bioavailability and interaction with biological systems .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 4,4-Difluoro-3-OxobutanoateC6_6H8_8F2_2O3_3Lacks diazo group; used in pharmaceuticals
Ethyl TrifluoroacetoacetateC6_6H8_8F3_3O3_3Contains trifluoromethyl group; high reactivity
Ethyl 2-Amino-4,4-Difluoro-3-OxobutanoateC6_6H8_8F2_2N O3_3Contains amino group; versatile in synthetic applications

Properties

IUPAC Name

ethyl 2-diazo-4,4-difluoro-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O3/c1-2-13-6(12)3(10-9)4(11)5(7)8/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNHOTWLIKKBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was synthesised from 4,4-difluoro-3-oxo-butyric acid ethyl ester (CAS 352-24-9) and polymer-bound tosylazide using similar conditions as described in Intermediate 1-7. The crude was used directly in next step.
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